Helminthosporin

Descripción general

Descripción

Helminthosporin is an anthraquinone compound isolated from the plant Rumex abyssinicus Jacq. It has garnered significant attention due to its dual cholinesterase inhibitory properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s disease . This compound is known for its high permeability across the blood-brain barrier, which enhances its therapeutic potential .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Helminthosporin can be synthesized through various organic synthesis routes. One common method involves the cycloaddition of an oxyallyl carbocation, generated in situ from 2,4-dibromopentan-3-one, with selected furans . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the ethyl acetate extract of Rumex abyssinicus Jacq. The process includes column chromatography and thin-layer chromatography techniques to isolate and purify the compound . The large-scale production focuses on optimizing the extraction and purification processes to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: Helminthosporin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various nucleophiles and electrophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Cholinesterase Inhibition

Helminthosporin has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease. The compound exhibits noncompetitive inhibition with the following IC50 values:

| Enzyme | IC50 Value (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 7.9 ± 0.14 |

| Butyrylcholinesterase (BChE) | 2.99 |

The enzyme kinetics indicate that this compound binds to the peripheral anionic site of AChE, demonstrating a promising mechanism for therapeutic intervention in cholinergic dysfunctions associated with neurodegenerative diseases .

1.2 Blood-Brain Barrier Permeability

This compound's ability to cross the blood-brain barrier (BBB) is critical for its potential use in central nervous system disorders. The parallel artificial membrane permeation assay (PAMPA-BBB) showed a permeability value of , suggesting significant BBB permeability, which is essential for CNS drug development .

Antimicrobial and Cytotoxic Activities

Recent studies have highlighted the antimicrobial and cytotoxic potential of this compound:

2.1 Antimicrobial Activity

This compound has demonstrated notable antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents. It was found to be particularly effective against certain bacterial strains, with further research needed to elucidate its full spectrum of activity .

2.2 Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, with an IC50 value of less than 10 μM for several types of cancer cells. This indicates its potential as a lead compound in cancer therapy .

Case Studies and Research Findings

3.1 Study on Cholinesterase Inhibition

A significant study published in ACS Omega explored the cholinesterase inhibitory activity of this compound, confirming its effectiveness compared to other known inhibitors like donepezil. The study utilized molecular docking to visualize binding interactions, reinforcing the compound's therapeutic potential against Alzheimer's disease .

3.2 Antimicrobial Research

Another investigation focused on the antimicrobial properties of this compound, where it was isolated from Rumex abyssinicus and tested against various pathogens. The results indicated that this compound could serve as a novel source for developing antimicrobial agents .

Mecanismo De Acción

Helminthosporin is compared with other anthraquinone compounds such as emodin, chrysophanol, and physcion . While all these compounds exhibit cholinesterase inhibitory activity, this compound stands out due to its higher permeability across the blood-brain barrier and its potent dual inhibitory effects on both acetylcholinesterase and butyrylcholinesterase . This unique combination of properties makes this compound a particularly promising candidate for therapeutic applications.

Comparación Con Compuestos Similares

- Emodin

- Chrysophanol

- Physcion

Helminthosporin’s distinct characteristics, including its high brain permeability and dual inhibitory activity, set it apart from these similar compounds, highlighting its potential in various scientific and medical applications.

Actividad Biológica

Helminthosporin is an anthraquinone compound primarily isolated from the plant Rumex abyssinicus and certain fungi, such as Aspergillus glaucus. This compound has garnered significant attention due to its diverse biological activities, particularly its effects on cholinesterase enzymes, antimicrobial properties, and potential cytotoxicity against cancer cells. This article will delve into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Cholinesterase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Enzyme Kinetics

Research has demonstrated that this compound acts as a noncompetitive inhibitor of both AChE and BChE. The kinetic parameters are as follows:

| Enzyme | Inhibition Type | Value (μM) |

|---|---|---|

| Acetylcholinesterase | Noncompetitive | 10.3 |

| Butyrylcholinesterase | Noncompetitive | 12.3 |

These values indicate that this compound binds to the peripheral anionic site of AChE without competing with the substrate at the active site, as evidenced by molecular docking studies . The compound exhibited high permeability across the blood-brain barrier (BBB), with a permeability coefficient () of , suggesting its potential for central nervous system applications .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study assessed its efficacy against various sensitive and multi-drug resistant microbes. The results are summarized in the following table:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 4.0 |

| Candida albicans | 1.95 |

| Multi-drug resistant bacteria | 16.0 |

This compound was found to be more potent than chloramphenicol against multi-drug resistant strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance . The mechanism of action involves disrupting the cell wall integrity and causing DNA fragmentation in bacterial cells.

Cytotoxicity Against Cancer Cells

In addition to its antimicrobial effects, this compound has shown significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | <10 |

| MCF-7 (breast cancer) | <4.35 |

| A549 (lung cancer) | <1 |

These findings indicate that this compound possesses potent cytotoxic effects, making it a candidate for further development in cancer therapy . The compound's mechanism includes inducing apoptosis and disrupting cellular function in cancerous cells.

Case Studies and Research Findings

- Study on Cholinesterase Inhibition : A comprehensive study published in 2020 explored the structure-activity relationship of this compound and other anthraquinones, confirming its role as a dual cholinesterase inhibitor with significant implications for treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Efficacy : Another study highlighted this compound's effectiveness against MDR bacteria, demonstrating that it could serve as a template for developing new antibiotics amid rising antibiotic resistance .

- Cytotoxic Mechanisms : Recent research has elucidated the mechanisms by which this compound induces cytotoxicity in cancer cells, including DNA damage and mitochondrial dysfunction, making it a promising candidate for anticancer drug development .

Propiedades

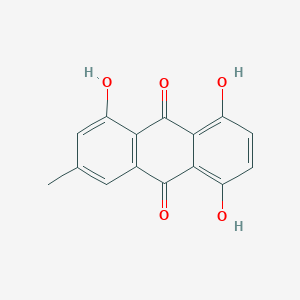

IUPAC Name |

1,5,8-trihydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c1-6-4-7-11(10(18)5-6)15(20)13-9(17)3-2-8(16)12(13)14(7)19/h2-5,16-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOXNSPYGCZLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199738 | |

| Record name | 1,5,8-Trihydroxy-3-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-80-9 | |

| Record name | 1,5,8-Trihydroxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,8-Trihydroxy-3-methylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC132600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5,8-Trihydroxy-3-methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELMINTHOSPORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCD0C88HYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.